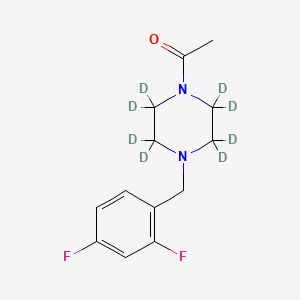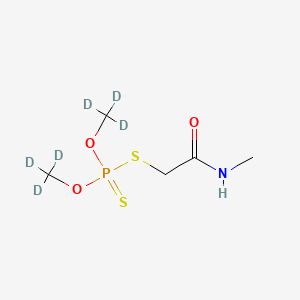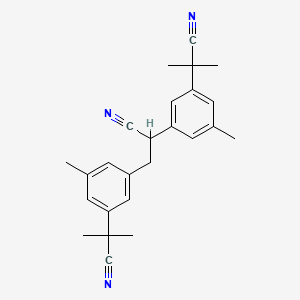
Di-destriazole Desmethyl Anastrozole Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-destriazole Desmethyl Anastrozole Dimer Impurity: is a chemical compound with the molecular formula C25H27N3 and a molecular weight of 369.5 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is an impurity related to Anastrozole, a medication used to treat breast cancer by inhibiting aromatase, an enzyme involved in estrogen production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Di-destriazole Desmethyl Anastrozole Dimer Impurity involves multiple synthetic steps. The process typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography to isolate the impurity. The production process is accompanied by rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Di-destriazole Desmethyl Anastrozole Dimer Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Di-destriazole Desmethyl Anastrozole Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on enzyme inhibition and its role in drug metabolism.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Di-destriazole Desmethyl Anastrozole Dimer Impurity involves its interaction with specific molecular targets. As an impurity related to Anastrozole, it may exhibit similar inhibitory effects on aromatase, thereby reducing estrogen production. The compound’s effects are mediated through binding to the active site of the enzyme, leading to a decrease in its activity .
Comparison with Similar Compounds
Anastrozole: A medication used to treat breast cancer by inhibiting aromatase.
Letrozole: Another aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.
Uniqueness: Di-destriazole Desmethyl Anastrozole Dimer Impurity is unique due to its specific structural modifications, which differentiate it from other aromatase inhibitors. These modifications may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[3-[2-cyano-2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]ethyl]-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-17-7-19(12-22(9-17)24(3,4)15-27)11-21(14-26)20-8-18(2)10-23(13-20)25(5,6)16-28/h7-10,12-13,21H,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJBNITRSOQLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C#N)C2=CC(=CC(=C2)C)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
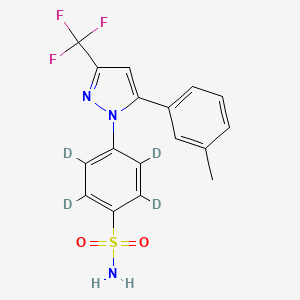
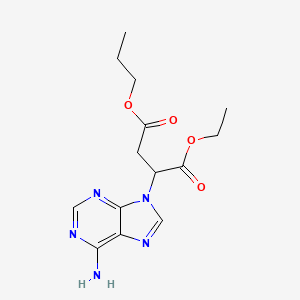

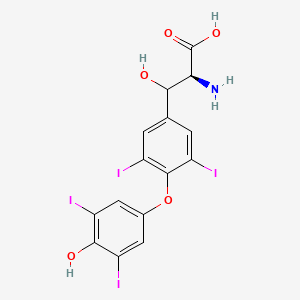
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
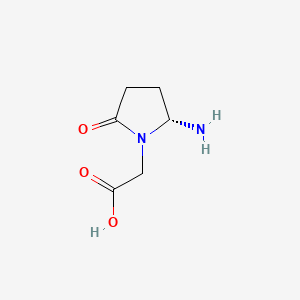
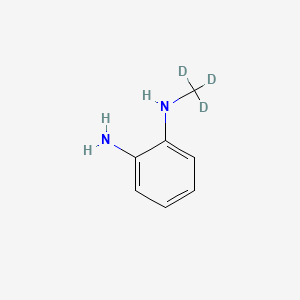
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)


